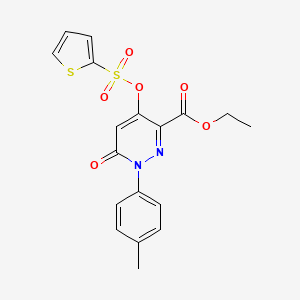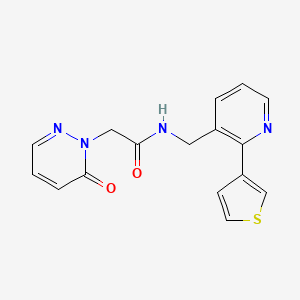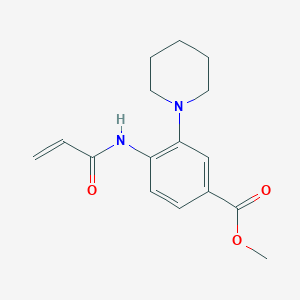
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study of heterocyclic compounds, particularly those containing sulfur and nitrogen in their structures, is a significant area of research due to their versatile chemical and physical properties, which are applicable in various fields including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multicomponent reactions, providing efficient routes to complex structures. For instance, the synthesis of ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate through multicomponent reactions showcases the complexity and efficiency of these synthetic strategies (Li, Tian, & Wang, 2013).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the molecular conformation of synthesized compounds. For example, the crystal structure of ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate was determined, revealing its triclinic system and providing insights into its molecular geometry and electronic properties (Sathiya & Senthilkumar, 2020).
Chemical Reactions and Properties
The reactivity of heterocyclic compounds towards various reagents underlines their chemical diversity. For instance, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines to produce regioisomeric pyrazoles highlights the complexity of potential chemical transformations (Mikhed’kina et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical application of these compounds. Studies like the one on ethyl 4-hydroxy-2-Oxo-6-(Thiophen-3-yl)-4-(Trifluoromethyl) hexahydropyrimidine-5-carboxylate, which explored its optical, thermal, and nonlinear optical properties, contribute significantly to our understanding of these aspects (Sathiya & Senthilkumar, 2020).
Aplicaciones Científicas De Investigación
Analytical Methods for Determining Antioxidant Activity
A critical presentation of important tests used to determine antioxidant activity is provided, highlighting detection mechanisms, applicability, advantages, and disadvantages. Methods based on the transfer of a hydrogen atom, electron transfer, and mixed tests involving both processes are discussed. These assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH, are crucial for antioxidant analysis in various samples. Complementary methods involving electrochemical (bio)sensors offer insights into the operating mechanisms and kinetics of antioxidant processes (Munteanu & Apetrei, 2021).
ABTS/PP Decolorization Assay of Antioxidant Capacity
The ABTS•+ radical cation-based assays, widely used for determining antioxidant capacity, are analyzed to understand the reaction pathways underlying the ABTS/potassium persulfate decolorization assay. The study highlights the formation of coupling adducts with ABTS•+ by some antioxidants and the need for further elucidation of the contribution of these reactions to the total antioxidant capacity. This review underscores the complexity of comparing antioxidants using ABTS-based assays and recommends their cautious application (Ilyasov et al., 2020).
Importance of Poly(ethylene glycol) Alternatives
This review focuses on the immunogenicity of Poly(ethylene glycol) (PEG) in drug delivery and bioconjugation, highlighting the need for alternatives due to the formation of anti-PEG antibodies. The discussion includes the evaluation of promising yet imperfect alternatives to PEG and the urgent need for the development and synthesis of new materials to replace PEG in various applications, considering its wide use in nanomedicine and bioconjugation (Thai Thanh Hoang Thi et al., 2020).
Propiedades
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-thiophen-2-ylsulfonyloxypyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-3-25-18(22)17-14(26-28(23,24)16-5-4-10-27-16)11-15(21)20(19-17)13-8-6-12(2)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYHAXBRJUAORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=CS2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxo-4-((thiophen-2-ylsulfonyl)oxy)-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)
![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2483948.png)

![N-(2,4-dimethoxyphenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2483950.png)





![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)
![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)